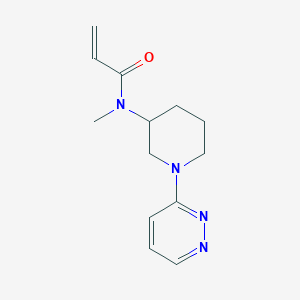
N-Methyl-N-(1-pyridazin-3-ylpiperidin-3-yl)prop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Methyl-N-(1-pyridazin-3-ylpiperidin-3-yl)prop-2-enamide, also known as MPPE, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. MPPE belongs to the class of piperidine derivatives and has a molecular formula of C18H23N3O. In
Mechanism of Action
The mechanism of action of N-Methyl-N-(1-pyridazin-3-ylpiperidin-3-yl)prop-2-enamide is not fully understood, but it is believed to act by modulating various signaling pathways in the body. N-Methyl-N-(1-pyridazin-3-ylpiperidin-3-yl)prop-2-enamide has been shown to inhibit the activity of enzymes such as acetylcholinesterase and monoamine oxidase, which are involved in the breakdown of neurotransmitters in the brain. This leads to an increase in the levels of neurotransmitters such as acetylcholine and dopamine, which can improve cognitive function and mood.
N-Methyl-N-(1-pyridazin-3-ylpiperidin-3-yl)prop-2-enamide has also been shown to activate the Nrf2/ARE signaling pathway, which is involved in the regulation of oxidative stress and inflammation. This can lead to a reduction in oxidative damage and inflammation in the body.
Biochemical and Physiological Effects:
N-Methyl-N-(1-pyridazin-3-ylpiperidin-3-yl)prop-2-enamide has been shown to have a variety of biochemical and physiological effects in the body. It has been shown to improve cognitive function and memory in animal models of Alzheimer's disease. N-Methyl-N-(1-pyridazin-3-ylpiperidin-3-yl)prop-2-enamide has also been shown to reduce inflammation and oxidative stress in the brain, which can improve overall brain health.
In addition, N-Methyl-N-(1-pyridazin-3-ylpiperidin-3-yl)prop-2-enamide has been shown to have anti-inflammatory effects in the body, which could be useful in the treatment of inflammatory diseases. N-Methyl-N-(1-pyridazin-3-ylpiperidin-3-yl)prop-2-enamide has also been shown to have analgesic effects, which could be useful in the treatment of pain.
Advantages and Limitations for Lab Experiments
One of the advantages of using N-Methyl-N-(1-pyridazin-3-ylpiperidin-3-yl)prop-2-enamide in lab experiments is its high purity and stability. N-Methyl-N-(1-pyridazin-3-ylpiperidin-3-yl)prop-2-enamide can be easily synthesized and purified, which makes it a useful compound for studying its effects in vitro and in vivo. Another advantage is its low toxicity, which makes it a safe compound to use in lab experiments.
One of the limitations of using N-Methyl-N-(1-pyridazin-3-ylpiperidin-3-yl)prop-2-enamide in lab experiments is its limited solubility in water. This can make it difficult to administer in certain experimental settings. Another limitation is its relatively high cost compared to other compounds.
Future Directions
There are several future directions for research on N-Methyl-N-(1-pyridazin-3-ylpiperidin-3-yl)prop-2-enamide. One area of interest is in the development of N-Methyl-N-(1-pyridazin-3-ylpiperidin-3-yl)prop-2-enamide-based drugs for the treatment of neurodegenerative diseases. Another area of interest is in the development of N-Methyl-N-(1-pyridazin-3-ylpiperidin-3-yl)prop-2-enamide-based drugs for the treatment of inflammatory diseases.
Further research is also needed to fully understand the mechanism of action of N-Methyl-N-(1-pyridazin-3-ylpiperidin-3-yl)prop-2-enamide and its effects on various signaling pathways in the body. This could lead to the development of more targeted and effective therapies for a variety of disease conditions.
Conclusion:
In conclusion, N-Methyl-N-(1-pyridazin-3-ylpiperidin-3-yl)prop-2-enamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. N-Methyl-N-(1-pyridazin-3-ylpiperidin-3-yl)prop-2-enamide has been shown to have neuroprotective, anti-inflammatory, and analgesic effects in the body. While there are limitations to using N-Methyl-N-(1-pyridazin-3-ylpiperidin-3-yl)prop-2-enamide in lab experiments, its high purity and stability make it a useful compound for studying its effects. Future research on N-Methyl-N-(1-pyridazin-3-ylpiperidin-3-yl)prop-2-enamide could lead to the development of new therapies for a variety of disease conditions.
Synthesis Methods
The synthesis of N-Methyl-N-(1-pyridazin-3-ylpiperidin-3-yl)prop-2-enamide involves the reaction of 3-amino-1-(3-pyridyl) piperidine with methyl acrylate in the presence of a catalyst such as triethylamine. The reaction proceeds via the formation of an intermediate, which is then converted to N-Methyl-N-(1-pyridazin-3-ylpiperidin-3-yl)prop-2-enamide by deprotection of the N-methyl group using trifluoroacetic acid. The overall yield of N-Methyl-N-(1-pyridazin-3-ylpiperidin-3-yl)prop-2-enamide synthesis is approximately 60%.
Scientific Research Applications
N-Methyl-N-(1-pyridazin-3-ylpiperidin-3-yl)prop-2-enamide has been extensively studied for its potential therapeutic applications in various disease conditions. One of the primary areas of research is in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. N-Methyl-N-(1-pyridazin-3-ylpiperidin-3-yl)prop-2-enamide has been shown to have neuroprotective effects by inhibiting the formation of beta-amyloid plaques and reducing oxidative stress in the brain.
N-Methyl-N-(1-pyridazin-3-ylpiperidin-3-yl)prop-2-enamide has also been investigated for its anti-inflammatory properties, which could be useful in the treatment of inflammatory diseases such as arthritis and inflammatory bowel disease. Studies have shown that N-Methyl-N-(1-pyridazin-3-ylpiperidin-3-yl)prop-2-enamide can inhibit the production of pro-inflammatory cytokines and reduce the activity of inflammatory enzymes.
properties
IUPAC Name |
N-methyl-N-(1-pyridazin-3-ylpiperidin-3-yl)prop-2-enamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N4O/c1-3-13(18)16(2)11-6-5-9-17(10-11)12-7-4-8-14-15-12/h3-4,7-8,11H,1,5-6,9-10H2,2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTYUMEPSLWMZFQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCCN(C1)C2=NN=CC=C2)C(=O)C=C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Methyl-N-(1-pyridazin-3-ylpiperidin-3-yl)prop-2-enamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-3-(4-fluoro-3-methylphenyl)propan-1-one](/img/structure/B2406288.png)
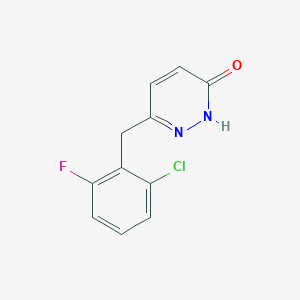

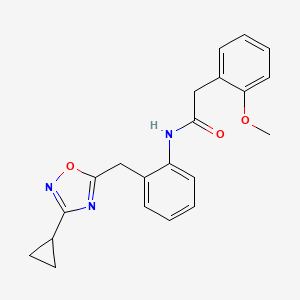
![6-[4-(4-fluorophenyl)piperazin-1-yl]-N-(4-methylphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2406293.png)
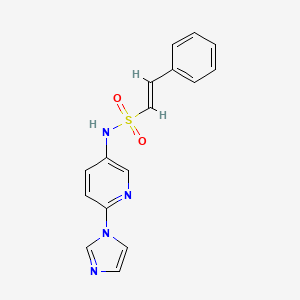
![4-Ethyl 2-methyl 5-[(chloroacetyl)amino]-3-methylthiophene-2,4-dicarboxylate](/img/structure/B2406295.png)
![2-amino-4-(2,3-dichlorophenyl)-7-methyl-5-oxo-6-(pyridin-3-ylmethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2406296.png)
![N-[2-(1H-benzimidazol-2-yl)phenyl]-4-chlorobenzamide](/img/structure/B2406301.png)

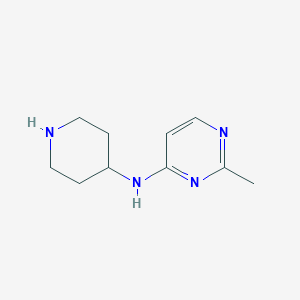

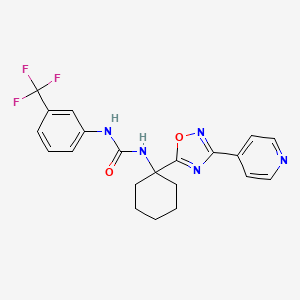
![N-allyl-1,7-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2406310.png)